Critical Intermediary Role in High-Value Pyridine Amide Synthesis
6-Chloro-5-(trifluoromethyl)picolinic acid is explicitly claimed as a key intermediate in the synthesis of novel herbicidally active picolinic acid derivatives. Patents from Bayer Cropscience AG and Syngenta Limited disclose that the specific 6-chloro-5-trifluoromethyl substitution pattern is essential for accessing certain substituted picolinic acids that exhibit pre- and post-emergence herbicidal activity [1][2]. The presence of the chlorine atom at the 6-position serves as a handle for further functionalization (e.g., cross-coupling reactions) to install aryl or heteroaryl groups, a transformation not possible with non-halogenated picolinic acid precursors [1]. While these patents do not provide head-to-head activity data for the title compound itself, they establish its unique synthetic necessity for accessing a privileged class of picolinic acid herbicides.
| Evidence Dimension | Synthetic Versatility as a Building Block |
|---|---|
| Target Compound Data | 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS 855915-21-8) |
| Comparator Or Baseline | Non-halogenated picolinic acid or 6-unsubstituted picolinic acid derivatives |
| Quantified Difference | The 6-chloro substituent enables further functionalization (e.g., cross-coupling), whereas the comparator lacks a reactive halogen handle at the 6-position. |
| Conditions | Synthetic intermediate in the preparation of herbicidally active 6-aryl or 6-heteroaryl substituted picolinic acids |
Why This Matters
For procurement, this compound is not merely an active ingredient but an enabling intermediate; its unique substitution pattern is required to synthesize downstream proprietary herbicide candidates.
- [1] US Patent US8962529B2. Substituted picolinic acids, salts and acid derivatives thereof, and use thereof as herbicides. Filed October 21, 2011. View Source
- [2] Syngenta Limited. US Patent Application US20130065757A1. Chemical Compounds (Substituted picolinic acid derivatives). Filed May 16, 2011. View Source
